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Compound of Interest

Compound Name: ARS-853

Cat. No.: B605593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ARS-853, a first-in-class covalent inhibitor of

the KRAS G12C mutant protein. It details the compound's mechanism of action, its impact on

cellular signaling, and the experimental methodologies used for its characterization.

Executive Summary
ARS-853 is a selective, cell-active, covalent inhibitor specifically targeting the KRAS G12C

oncoprotein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a

significant driver in a subset of human cancers, including non-small cell lung cancer.[4] ARS-
853 operates through a novel mechanism, binding to the inactive, GDP-bound state of KRAS

G12C.[1][2] This interaction prevents the exchange of GDP for GTP, thereby locking the

oncoprotein in an "off" state and inhibiting the activation of downstream oncogenic signaling

pathways.[1][2] By suppressing both the MAPK and PI3K/AKT signaling cascades, ARS-853
leads to cell-cycle arrest and apoptosis in KRAS G12C-mutant cells.[2][4]

Cellular Target and Mechanism of Action
The primary cellular target of ARS-853 is the mutant KRAS G12C protein.[1][2] Unlike wild-type

KRAS or other KRAS mutants, the G12C variant possesses a cysteine residue that serves as a

target for covalent modification by ARS-853.

The mechanism of action is two-fold:
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State-Dependent Binding: ARS-853 exhibits high selectivity for the inactive, GDP-bound

conformation of KRAS G12C.[1][2] It does not effectively bind to the active, GTP-bound form

of the protein.[1][2] This is significant because, contrary to the traditional view of mutant

KRAS being perpetually "on," the KRAS G12C protein rapidly cycles between its active and

inactive states.[1]

Covalent Inhibition: ARS-853 forms an irreversible covalent bond with the reactive thiol

group of the cysteine at position 12.[2] This covalent modification traps KRAS G12C in its

inactive GDP-bound state, preventing its subsequent activation by guanine nucleotide

exchange factors (GEFs) like SOS1.[1] By locking KRAS G12C in this inactive conformation,

ARS-853 effectively shuts down its ability to engage with and activate downstream effector

proteins such as RAF and PI3K.[2][4]

Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for ARS-853, providing

insights into its potency and binding characteristics.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://aacrjournals.org/cancerdiscovery/article/6/3/316/5722/Selective-Inhibition-of-Oncogenic-KRAS-Output-with
https://www.selleckchem.com/products/ars-853.html
https://aacrjournals.org/cancerdiscovery/article/6/3/316/5722/Selective-Inhibition-of-Oncogenic-KRAS-Output-with
https://www.selleckchem.com/products/ars-853.html
https://aacrjournals.org/cancerdiscovery/article/6/3/316/5722/Selective-Inhibition-of-Oncogenic-KRAS-Output-with
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.selleckchem.com/products/ars-853.html
https://aacrjournals.org/cancerdiscovery/article/6/3/316/5722/Selective-Inhibition-of-Oncogenic-KRAS-Output-with
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.selleckchem.com/products/ars-853.html
https://www.cancer-research-network.com/2019/07/19/ars-853-is-a-selective-kras-g12c-inhibitor/
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Cell Line /
Condition

Description

IC50 (CRAF-RBD

Pulldown)
~1 µmol/L

KRAS G12C Cells

(e.g., H358)

Concentration

required to inhibit 50%

of active KRAS

pulldown, indicating

inhibition of KRAS

activation.[1][2]

IC50 (Cell

Proliferation)
~2.5 µM

H358 Lung Cancer

Cells

Concentration

required to inhibit 50%

of cell proliferation in a

KRAS G12C-mutant

cell line.[3][4]

Cellular Engagement

IC50

1.6 µmol/L (at 6

hours)
H358 Cells

Concentration for 50%

covalent modification

of KRAS G12C in

cells, measured by

mass spectrometry.[5]

Biochemical Rate of

Inactivation

(k_inact/K_I)

76 M⁻¹s⁻¹ Biochemical Assay

Second-order rate

constant describing

the efficiency of

covalent bond

formation.[5][6]

Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway Inhibition by ARS-853
The diagram below illustrates the canonical KRAS signaling pathway and the point of

intervention for ARS-853. By locking KRAS G12C in its inactive state, ARS-853 prevents the

activation of both the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are

critical for cell proliferation and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://aacrjournals.org/cancerdiscovery/article/6/3/316/5722/Selective-Inhibition-of-Oncogenic-KRAS-Output-with
https://www.selleckchem.com/products/ars-853.html
https://www.medchemexpress.com/ARS-853.html
https://www.cancer-research-network.com/2019/07/19/ars-853-is-a-selective-kras-g12c-inhibitor/
https://shokatlab.ucsf.edu/pdfs/26739882.pdf
https://shokatlab.ucsf.edu/pdfs/26739882.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004567/
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.benchchem.com/product/b605593?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Signaling

KRAS Cycle

Downstream Effectors

Receptor Tyrosine
Kinase (RTK)

SOS1 (GEF)

Activates

KRAS G12C-GDP
(Inactive)

Promotes
GDP/GTP Exchange

KRAS G12C-GTP
(Active)

Nucleotide
Cycling

RAF

Activates

PI3K

Activates

MEK

ERK

Cell Proliferation
& Survival

AKT

ARS-853

Covalently Binds &
Traps in Inactive State

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical & In Vitro Assays

Cell-Based Assays

Mass Spectrometry
(Confirms Covalent Binding)

Nucleotide Exchange Assay
(Confirms GDP-State Lock)

Informs

RAF-RBD Pulldown
(Measures Active KRAS)

Leads to

Proximity Ligation Assay
(KRAS-CRAF Interaction)

Corroborates

Western Blot
(Downstream Signaling)

Corroborates

Cell Viability Assay
(Measures Proliferation)

Explains

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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